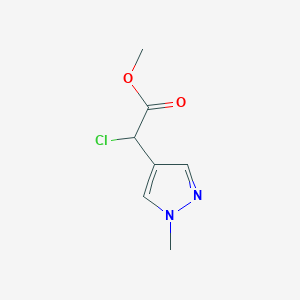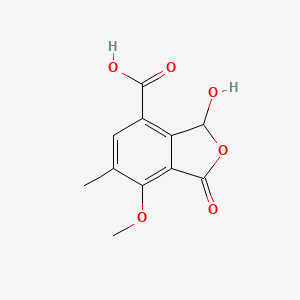![molecular formula C9H5F2NO2 B12881240 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde typically involves the formation of the benzoxazole ring followed by the introduction of the difluoromethyl and aldehyde groups. One common method includes the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent introduction of the difluoromethyl group can be achieved using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The aldehyde group is then introduced via formylation reactions, often using reagents like Vilsmeier-Haack or Reimer-Tiemann formylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid.
Reduction: 4-(Difluoromethyl)benzo[d]oxazole-2-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The benzoxazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
類似化合物との比較
4-(Trifluoromethyl)benzo[d]oxazole-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)benzo[d]oxazole-4-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness: 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both the difluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group allows for covalent interactions with biological targets .
特性
分子式 |
C9H5F2NO2 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC名 |
4-(difluoromethyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)5-2-1-3-6-8(5)12-7(4-13)14-6/h1-4,9H |
InChIキー |
FYKDLOHBNMZAMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)





![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
